molecular formula C21H31FN2O4 B14789231 Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate

Cat. No.: B14789231
M. Wt: 394.5 g/mol
InChI Key: AHBVODBCQCDZKU-UHFFFAOYSA-N
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Description

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is a piperazine derivative featuring two tert-butyl carboxylate groups at positions 1 and 4 and a 4-fluoro-2-methylphenyl substituent at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. The tert-butyl groups act as protective moieties for the amine functionalities, while the aromatic substituent at position 2 modulates electronic and steric properties, influencing both synthetic accessibility and biological interactions .

Properties

Molecular Formula

C21H31FN2O4

Molecular Weight

394.5 g/mol

IUPAC Name

ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3

InChI Key

AHBVODBCQCDZKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular formulas, weights, substituents, and key properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Key Properties
Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate C₂₁H₃₀FN₂O₄ 395.47 4-Fluoro-2-methylphenyl High lipophilicity; potential for π-π interactions; moderate aqueous solubility
Di-tert-butyl piperazine-1,4-dicarboxylate (base compound) C₁₄H₂₆N₂O₄ 286.37 None High organic solubility; used as a protective scaffold
(S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate C₁₅H₂₈N₂O₅ 316.39 Hydroxymethyl Enhanced aqueous solubility due to polar hydroxyl group
1-Benzyl 4-tert-butyl (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate C₂₀H₂₆N₃O₄ ~359.44 Cyanomethyl Reactivity for further functionalization; moderate stability
Di-tert-butyl 2-((5-bromopyridin-3-yl)methyl)piperazine-1,4-dicarboxylate C₂₀H₂₉BrN₃O₄ 456.38 (5-Bromopyridin-3-yl)methyl Halogenated aromatic group; potential for cross-coupling reactions
(S)-Di-tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1,4-dicarboxylate C₁₇H₃₁N₂O₅ 345.44 2-Hydroxypropan-2-yl Steric hindrance; branched hydroxyl group enhances solubility

Stability and Degradation

  • Tert-butyl esters are stable under basic conditions but cleaved under acidic hydrolysis (e.g., HCl/dioxane in ) .
  • The 4-fluoro-2-methylphenyl group may reduce metabolic degradation compared to non-fluorinated analogs due to decreased susceptibility to oxidative enzymes.

Biological Activity

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate, with the CAS number 1192874-45-5, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group and a fluorinated aromatic moiety, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound is illustrated below:

Chemical Structure

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of piperazine derivatives, including this compound. The compound's activity against various bacterial strains has been investigated, particularly its inhibitory effects on gram-positive and gram-negative bacteria.

Case Study: Antibacterial Activity

A comparative study was conducted to evaluate the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1:

CompoundZone of Inhibition (mm)Comparison Standard (Streptomycin)
This compound18.5 ± 0.536.6 ± 0.3
Streptomycin36.6 ± 0.3-

The compound exhibited a moderate antibacterial effect with a zone of inhibition of 18.5 mm against S. aureus, which is significantly lower than the standard drug Streptomycin.

The mechanism by which this compound exerts its biological effects may involve modulation of specific receptors or enzymes related to bacterial cell wall synthesis or protein synthesis pathways. Similar compounds have been shown to inhibit bacterial growth by targeting the DHDPS enzyme involved in lysine biosynthesis, which is essential for bacterial survival.

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that the compound has favorable solubility and permeability properties that could enhance its bioavailability.

Summary of Key Findings

  • Antimicrobial Activity : The compound demonstrated moderate antibacterial activity against S. aureus and E. coli.
  • Mechanistic Insights : Potential involvement in inhibiting key enzymatic pathways in bacteria.
  • Pharmacokinetics : Favorable ADME characteristics suggest potential for further development as an antimicrobial agent.

Future Directions

Further research is warranted to optimize the structure of this compound to enhance its biological activity and selectivity for target pathogens. In vivo studies will also be essential to assess its therapeutic potential and safety profile.

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